N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H17N3O and its molecular weight is 279.343. The purity is usually 95%.
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Scientific Research Applications
Antituberculosis Activity
- Imidazo[1,2-a]pyridine-3-carboxamides, closely related to the requested compound, have been identified for their potential in treating tuberculosis, including multi-drug and extensive drug-resistant strains. Their selective potency and promising pharmacokinetics make them significant in anti-TB research (Moraski et al., 2011).
- Another study synthesized a series of imidazo[1,2-a]pyridine carboxamides showing excellent in vitro activity against various Mycobacterium tuberculosis strains, highlighting their potential as new antitubercular agents (Wu et al., 2016).
DNA Binding and Recognition
- Designed peptides, including ones based on imidazo[1,2-a]pyridine, demonstrated specific binding to DNA sequences. These findings are relevant in the context of gene expression control and potentially in therapeutic applications (Wade, Mrksich, & Dervan, 1992).
- Another study explored polyamides containing N-methyl imidazole, related to imidazo[1,2-a]pyridines, for their ability to target DNA sequences, thereby controlling gene expression. This research is significant in understanding gene regulation and potential therapeutic interventions (Chavda et al., 2010).
Anticancer and Cytotoxic Properties
- Carboxamide derivatives of pyridine, a core structure in imidazo[1,2-a]pyridines, have been evaluated for cytotoxic activity, demonstrating significant potential in cancer therapy (Mansour et al., 2020).
- Synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, related to the compound , exhibited potent cytotoxic properties against several cancer cell lines, indicating their potential application in cancer treatment (Deady et al., 2003).
Drug Discovery and Development
- The structure-activity relationship studies of imidazo[1,2-a]pyridine derivatives can guide the development of new drugs, particularly as non-peptide bradykinin B2 receptor antagonists (Abe et al., 1998).
- Research on the synthesis of novel pyridine derivatives, including triazolopyridine, highlights the importance of these compounds in the discovery and development of new therapeutic agents (Flefel et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCDK2 , a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
Based on the action of similar compounds, it can be inferred that it may interact with its target, potentially inhibiting its function and leading to changes in cellular processes such as cell cycle progression .
Biochemical Pathways
Given its potential role as a cdk2 inhibitor, it may affect pathways related to cell cycle regulation .
Result of Action
If it acts as a cdk2 inhibitor, it could potentially lead to cell cycle arrest, affecting the proliferation of cells .
Future Directions
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-7-8-14(10-12(11)2)19-17(21)16-13(3)18-15-6-4-5-9-20(15)16/h4-10H,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIUPJAXWIQKBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N=C3N2C=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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